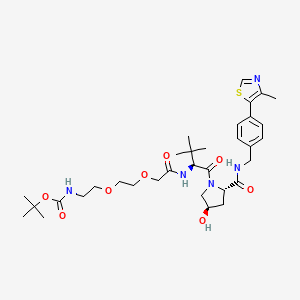
VH032-Peg2-NH-boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VH032-Peg2-NH-boc is a compound that serves as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. These molecules are designed to recruit VHL proteins, which play a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation in cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg2-NH-boc involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps are as follows:
Protection of Hydroxyproline: The hydroxyproline moiety is protected using a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected hydroxyproline is coupled with a benzylic amine derivative through a C-H arylation reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as chromatography may be used to purify the final product .
化学反応の分析
Types of Reactions
VH032-Peg2-NH-boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Coupling Reactions: Formation of amide bonds with other molecules to create PROTACs
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Palladium Catalysts: Used in coupling reactions to form C-H arylation products.
Major Products
The major product formed from the deprotection reaction is the unprotected VH032 derivative, which can be further used in the synthesis of PROTAC molecules .
科学的研究の応用
VH032-Peg2-NH-boc has several scientific research applications, including:
作用機序
VH032-Peg2-NH-boc exerts its effects by serving as a ligand for VHL proteins. It recruits VHL proteins, which are part of the ubiquitin-proteasome system. This system tags unwanted or misfolded proteins with ubiquitin molecules, marking them for degradation by the proteasome. The recruitment of VHL proteins by this compound facilitates the degradation of specific target proteins, thereby regulating their levels in cells .
類似化合物との比較
Similar Compounds
VH032: The parent compound of VH032-Peg2-NH-boc, used as a ligand for VHL proteins.
Me-VH032: A chiral benzylic amine analog of VH032, used in similar applications.
Uniqueness
This compound is unique due to its Boc modification, which provides stability and allows for controlled deprotection under acidic conditions. This makes it a valuable intermediate in the synthesis of PROTAC molecules, offering advantages in terms of stability and ease of handling compared to its unmodified counterparts .
特性
分子式 |
C33H49N5O8S |
|---|---|
分子量 |
675.8 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1 |
InChIキー |
JLHUENQHQNAMIR-CERRFVOPSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
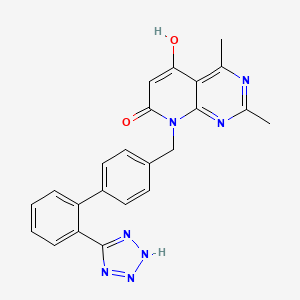
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
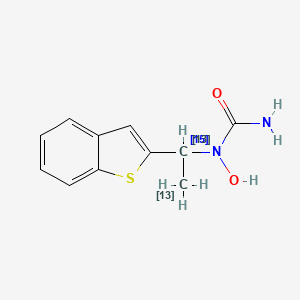
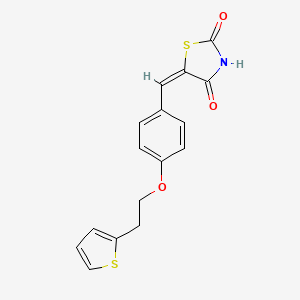
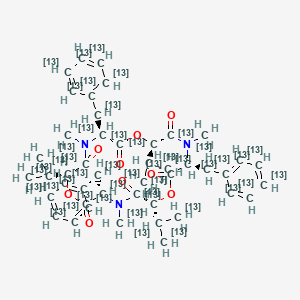
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
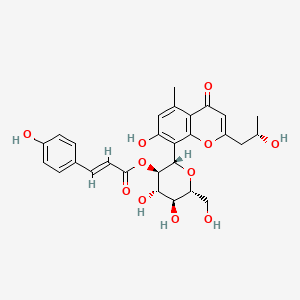
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
